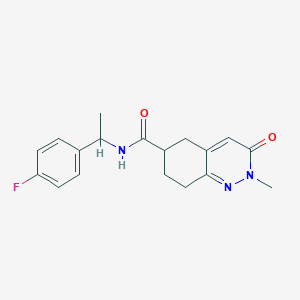
N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
The exact mass of the compound N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Antibacterial Activity
The synthesis and evaluation of various chemical compounds with potential antibacterial properties have been a significant area of research. For instance, compounds with an amino- and/or hydroxy-substituted cyclic amino group have shown promising in vitro and in vivo antibacterial screenings, leading to the identification of compounds with enhanced activity compared to existing antibacterial agents (Egawa et al., 1984). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity against murine leukemia and lung carcinoma, indicating their potential in cancer treatment (Deady et al., 2005).
Cardiovascular Activity and Calcium Channel Antagonism
Research into compounds with cardiovascular activity has identified several derivatives synthesized through the Hantzsch reaction, demonstrating their potential as calcium channel antagonists. This research provides a foundation for developing new treatments for cardiovascular diseases (Gupta & Misra, 2008).
Antimicrobial and Antitumor Activities
The exploration of antimicrobial agents continues to be crucial, especially with the emergence of drug-resistant pathogens. Hybrid molecules containing penicillanic acid or cephalosporanic acid moieties have been synthesized, showing good to moderate antimicrobial activity against various microorganisms. Some compounds also exhibited antiurease and antilipase activities, highlighting their potential in treating infections and related conditions (Başoğlu et al., 2013).
Central Nervous System (CNS) Activity
Investigating compounds for CNS activity is vital for developing new therapeutic agents for neurological disorders. A series of 5-oxo-1,4,5,6,7,8-hexahydrocinnolines exhibited sedative, anticonvulsant, and antidepressant properties, although their safety margins require further study. This research points to potential new avenues for CNS drug development (Nagarajan et al., 1976).
Radioprotective and Imaging Applications
Radioprotective activities of fluorine-containing amides with sulfinate or sulfoxide groups have been synthesized and evaluated, offering insights into developing compounds that can protect against radiation-induced damage. Such research is crucial for improving the safety of radiation therapy and imaging techniques (Vasil'eva & Rozhkov, 1992).
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-11(12-3-6-15(19)7-4-12)20-18(24)13-5-8-16-14(9-13)10-17(23)22(2)21-16/h3-4,6-7,10-11,13H,5,8-9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJOKSFBTUZTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)

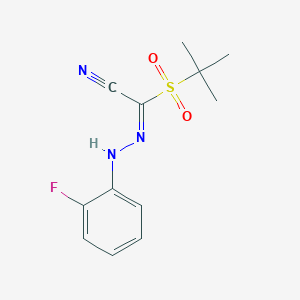
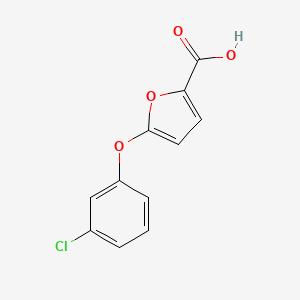
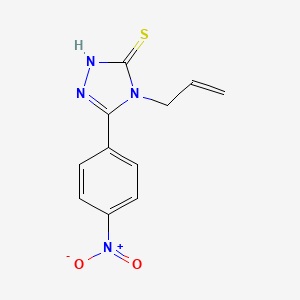
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)
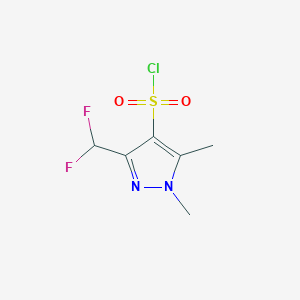
![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)
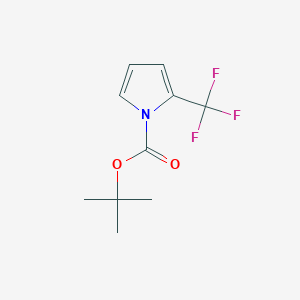
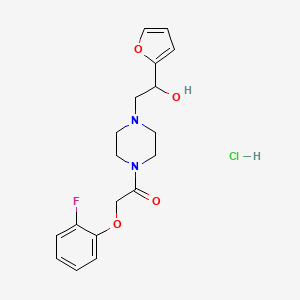
![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)
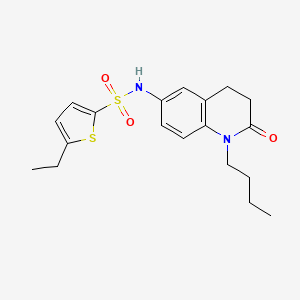
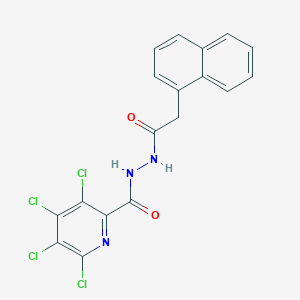
![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)